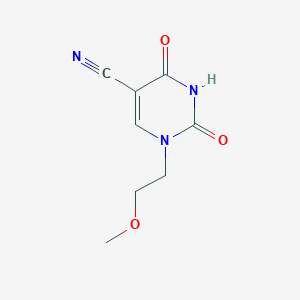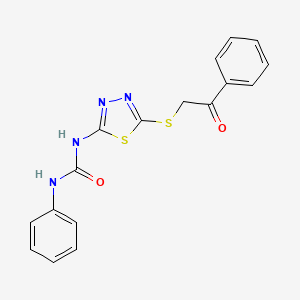
1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it a key target for antituberculosis agents .
Mode of Action
This compound interacts with its target, InhA, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid synthesis pathway in Mycobacterium tuberculosis . The disruption of this pathway inhibits the growth and proliferation of the bacteria .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting the activity of InhA, this compound disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This disruption leads to the inhibition of bacterial growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the fatty acid synthesis pathway, the compound prevents the bacteria from producing essential components of their cell wall, leading to their eventual death .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea in lab experiments is its diverse range of biological activities. The compound has been shown to have potential applications in the treatment of various diseases, making it a valuable tool for drug development. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea. One area of interest is the compound's potential applications in the treatment of neurological disorders. Studies have shown that the compound has neuroprotective effects and may be effective in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more efficient and cost-effective synthesis methods for the compound, which could make it more accessible for further research and drug development. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields of medicine.
Synthesemethoden
The synthesis of 1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea is a multi-step process that involves the reaction of various chemical reagents. The most common method of synthesis involves the reaction of 5-phenacylsulfanyl-1,3,4-thiadiazole-2-amine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-14(12-7-3-1-4-8-12)11-24-17-21-20-16(25-17)19-15(23)18-13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIZZXAKKASDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2973915.png)
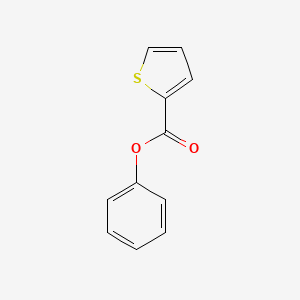
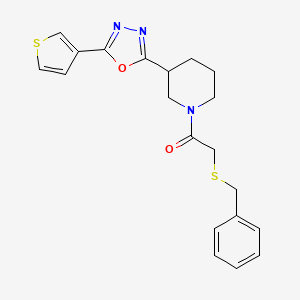
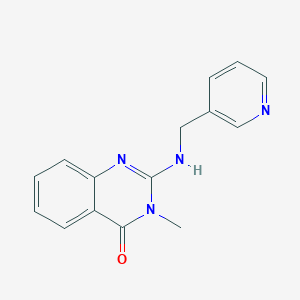
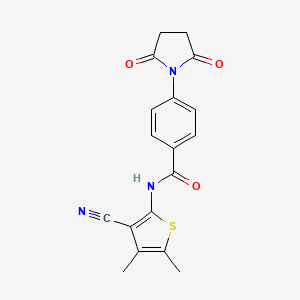
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2973920.png)
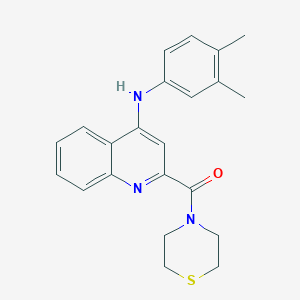
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2973922.png)
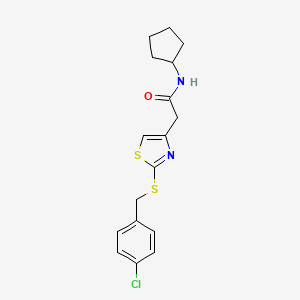


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2973928.png)
